An In-depth Technical Guide to Cyclohepten-1-ylboronic Acid
An In-depth Technical Guide to Cyclohepten-1-ylboronic Acid
This guide provides a comprehensive technical overview of Cyclohepten-1-ylboronic acid, a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and core applications, with a focus on the mechanistic principles and practical methodologies that underpin its utility.
Introduction: The Significance of Alkenylboronic Acids
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups, with the general formula R–B(OH)₂.[1] Their rise to prominence in synthetic chemistry is largely due to their role as versatile coupling partners in palladium-catalyzed reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2][3] These reactions form carbon-carbon bonds with exceptional reliability and functional group tolerance.[3]
Cyclohepten-1-ylboronic acid is a member of the alkenylboronic acid subclass. It provides a synthetic handle to introduce a seven-membered carbocyclic ring—a structural motif present in various natural products and pharmacologically active molecules. Its stability, ease of handling compared to other organometallics, and high reactivity in cross-coupling reactions make it an invaluable building block.[4]
Key Properties of Cyclohepten-1-ylboronic Acid
| Property | Value | Reference |
| CAS Number | 835882-35-4 | [5][6] |
| Molecular Formula | C₇H₁₃BO₂ | [7] |
| Molecular Weight | 139.99 g/mol | [6] |
| Appearance | Typically a solid | - |
| Storage | 2-8°C, under inert atmosphere | [5][6] |
| Purity | Often ≥97% | [5][6] |
Synthesis of Cyclohepten-1-ylboronic Acid and Its Precursors
The synthesis of Cyclohepten-1-ylboronic acid is not a trivial one-step process. It typically involves the creation of a stable precursor, the pinacol ester, via a palladium-catalyzed Miyaura borylation reaction. This is followed by deprotection to yield the final boronic acid. The key starting material for this sequence is an activated cycloheptene derivative, such as cyclohepten-1-yl triflate.
Step 1: Preparation of Cyclohepten-1-yl Triflate
The most common route to the requisite vinyl triflate is the reaction of cycloheptanone with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Ketone Choice : Cycloheptanone is the direct precursor to the seven-membered ring system.
-
Triflating Agent : Trifluoromethanesulfonic anhydride is a highly reactive and effective agent for converting ketone enolates into vinyl triflates. The triflate group is an excellent leaving group, making it ideal for subsequent cross-coupling reactions.[8]
-
Base : A hindered, non-nucleophilic base like sodium carbonate or a sterically hindered amine is used to deprotonate the ketone and form the enolate without competing in nucleophilic attack on the anhydride.[8]
-
Inert Atmosphere : The reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions involving atmospheric moisture, which could quench the enolate or react with the anhydride.
Experimental Protocol: Synthesis of Cyclohepten-1-yl Triflate
Materials:
-
Cycloheptanone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Sodium Carbonate (Na₂CO₃) or 2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with cycloheptanone (1.0 equiv) and anhydrous DCM.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium carbonate (2.0 equiv) or 2,6-lutidine (1.5 equiv) is added to the flask.
-
Trifluoromethanesulfonic anhydride (1.2 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.[8]
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.
-
Upon completion, the reaction is quenched by carefully pouring it into a separatory funnel containing ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, then dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel to yield pure cyclohepten-1-yl triflate.
Step 2: Miyaura Borylation to form the Pinacol Ester
With the vinyl triflate in hand, the boron moiety is introduced using a Miyaura borylation reaction. This palladium-catalyzed process couples the triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[9]
Causality of Experimental Choices:
-
Boron Source : Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle. The resulting pinacol ester is generally more stable and easier to purify than the corresponding boronic acid, making it an excellent intermediate.[10][11]
-
Palladium Catalyst : A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base : A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.[12]
-
Solvent : Anhydrous, polar aprotic solvents like dioxane, THF, or DMSO are used to dissolve the reactants and facilitate the reaction.
Synthesis Workflow Diagram
Caption: Synthetic pathway from cycloheptanone to Cyclohepten-1-ylboronic acid.
Experimental Protocol: Synthesis of the Pinacol Ester
Materials:
-
Cyclohepten-1-yl triflate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add cyclohepten-1-yl triflate, B₂pin₂, PdCl₂(dppf), and potassium acetate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC until the starting triflate is consumed.
-
Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure pinacol ester.
Step 3: Deprotection to Cyclohepten-1-ylboronic Acid
The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid. This can be achieved under mild oxidative or acidic conditions.
Experimental Protocol: Hydrolysis of the Pinacol Ester
Materials:
-
Cyclohepten-1-ylboronic acid pinacol ester (1.0 equiv)
-
Sodium periodate (NaIO₄) (4.0 equiv)
-
Ammonium acetate (NH₄OAc) (optional, as buffer)
-
Tetrahydrofuran (THF) and Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the pinacol ester in a 1:1 mixture of THF and water.
-
Add sodium periodate and ammonium acetate to the solution.
-
Stir vigorously at room temperature for 4-6 hours.
-
Extract the mixture three times with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude boronic acid can often be used directly or recrystallized for higher purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of Cyclohepten-1-ylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[13] This reaction forges a new carbon-carbon bond between the sp²-hybridized carbon of the cycloheptenyl ring and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[14]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][14] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[13][14]
-
Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻.[15] This boronate then displaces the halide/triflate on the Pd(II) complex.
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13][14]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or vinyl halide/triflate (e.g., 4-Bromoanisole) (1.0 equiv)
-
Cyclohepten-1-ylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk tube, combine the aryl halide, Cyclohepten-1-ylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent system via syringe. The use of an aqueous solvent mixture is common and often accelerates the reaction.
-
Heat the mixture to reflux (typically 80-100°C) for 4-12 hours, with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo. Purify the crude product by flash column chromatography to yield the coupled product.
Conclusion
Cyclohepten-1-ylboronic acid is a potent and versatile synthetic intermediate for the introduction of the cycloheptenyl moiety. Its synthesis, while multi-stepped, follows robust and well-established organometallic procedures. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable method for constructing complex molecular architectures, making it a valuable tool for medicinal chemists and synthetic researchers aiming to explore novel chemical space. The protocols and mechanistic insights provided herein serve as a guide for the effective utilization of this important chemical building block.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available at: [Link]
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ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
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Organic Syntheses. (2022). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Available at: [Link]
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Organic Syntheses. (n.d.). 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Available at: [Link]
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The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides. Available at: [Link]
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eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]
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Organic Syntheses. (2021). Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2-Cyclohexadiene. Available at: [Link]
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SciSpace. (n.d.). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Available at: [Link]
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ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
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